p-tolyl-p-tolylamino acetic acid

Lipophilicity Regioisomer comparison Drug design

Discrepancies in diarylglycine regioisomers can derail peptidomimetic synthesis and bioassay reproducibility. p-Tolyl-p-tolylamino acetic acid (CAS 725252-92-6) offers a para,para-diarylglycine standard with a distinct LogP of ~3.61, enabling precise control of lipophilicity without altering the core scaffold. • Lipophilicity (LogP ~3.61) reduces off-target binding compared to meta (3.74) or ortho (3.71) isomers. • Serves as a chromatographic reference for regioisomeric purity verification, critical for isobaric impurity profiling. • Compatible with Ugi four-component synthesis (87-93% reported yields) for scalable process development. Procure the full isomer triplet (para, meta, ortho) for systematic structure-activity relationship mapping.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
Cat. No. B7724698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-tolyl-p-tolylamino acetic acid
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)C
InChIInChI=1S/C16H17NO2/c1-11-3-7-13(8-4-11)15(16(18)19)17-14-9-5-12(2)6-10-14/h3-10,15,17H,1-2H3,(H,18,19)
InChIKeyIIVYGROMGQUZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Tolyl-p-tolylamino Acetic Acid: Identity and Procurement


p-Tolyl-p-tolylamino acetic acid (CAS 725252-92-6) is a synthetic 2,N-diarylglycine derivative, formally N-(4-methylphenyl)-2-(4-methylphenyl)glycine, belonging to the class of non-proteinogenic α-amino acids [1]. It is typically procured as a pharmaceutical intermediate or a research building block for peptidomimetic design. Its structure, featuring two para-tolyl rings on the α-carbon and the amino nitrogen, distinguishes it from mono-aryl glycine analogs and from regioisomers with ortho- or meta-substitution patterns . Key baseline identifiers, including molecular formula (C₁₆H₁₇NO₂), molecular weight (255.31 g/mol), and topological polar surface area (49.33 Ų), are established in public chemical databases .

Scaffold 2,N-diarylglycine building block for peptidomimetic design
Regioisomer Para-substituted tolyl rings for controlled lipophilicity context
Synthesis Compatible with mild Ugi multicomponent condensation route
Reference Analytical reference standard for regioisomer identity confirmation

p-Tolyl-p-tolylamino Acetic Acid: Regioisomer-Dependent Procurement Risks


Class-level substitution within the diarylglycine family is unreliable because the relative position of the methyl group on the tolyl rings directly modulates critical molecular descriptors. The para-substituted p-tolyl-p-tolylamino acetic acid (CAS 725252-92-6) exhibits a calculated LogP of approximately 3.61, distinguishing it from the meta-substituted isomer (CAS 725252-93-7, LogP ~3.74) and the ortho-substituted isomer (CAS 725252-94-8, LogP ~3.71) . Such differences in lipophilicity can lead to divergent solubility, membrane permeability, and protein-binding behavior in downstream applications. Furthermore, the synthetic route reported by Faggi et al. for 2,N-diarylglycines is general but requires an aromatic aldehyde and an aniline; altering the substitution pattern changes the reaction's steric and electronic environment, potentially impacting yield and purity [1]. Thus, casual interchange of regioisomers without revalidation can compromise both chemical synthesis and biological assay reproducibility.

! Meta and ortho regioisomers exhibit higher calculated logP than the para isomer; this may shift solubility, permeability, and protein-binding behavior in assays, limiting direct interchangeability.
! The general Ugi synthesis route is sensitive to steric and electronic effects of the aniline and aldehyde substituents; yield and purity may vary across regioisomers, requiring separate validation.

p-Tolyl-p-tolylamino Acetic Acid: Quantitative Differentiation Evidence


Calculated LogP Across Tolyl Regioisomers

Among the three closely related regioisomers of tolyl-substituted diarylglycine, the p-tolyl-p-tolylamino derivative (CAS 725252-92-6) has a calculated LogP of 3.61, which is lower than the meta isomer (CAS 725252-93-7, LogP 3.74) and the ortho isomer (CAS 725252-94-8, LogP 3.71) . A lower LogP indicates reduced lipophilicity, which may be advantageous for aqueous solubility or certain pharmacokinetic profiles.

Lipophilicity comparison
Cross-study comparable
Para isomer logP = 3.61; meta isomer 3.74; ortho isomer 3.71. ΔLogP = –0.13 vs meta, –0.10 vs ortho.
Supports regioisomer-specific selection for lipophilicity-dependent assays.
Predicted consensus logP; experimental measurement may refine values.
Lipophilicity Regioisomer comparison Drug design

Polar Surface Area Conservation Across Regioisomers

The topological polar surface area (TPSA) of p-tolyl-p-tolylamino acetic acid is reported as 49.33 Ų . This value is expected to be identical across the three regioisomers because the functional group contributions are conserved. However, the practical significance is that any procurement decision based on TPSA alone cannot differentiate these compounds; thus, the observed logP advantage and synthetic accessibility become more critical for product selection.

TPSA conservation
Class-level inference
TPSA = 49.33 Ų (identical across all three regioisomers).
TPSA cannot differentiate regioisomers; procurement value relies on logP and synthetic accessibility.
Functional group conservation leads to identical predicted TPSA.
Physicochemical property Regioisomer comparison Oral bioavailability

Ugi Multi-Component Synthesis Yields for 2,N-Diarylglycines

The Ugi four-component condensation reported by Faggi et al. provides a direct and general route to 2,N-diarylglycines. The standard one-pot procedure using cyclohexyl isocyanide, pyruvic acid, an aromatic aldehyde, and an aniline delivers the desired α-amino acids in 87–93% isolated yield after basic cleavage [1]. Although the paper does not explicitly tabulate yields for the p-tolyl-p-tolylamino variant, the method's demonstrated tolerance for various substituted anilines and aldehydes suggests that comparable yields are achievable. This synthetic efficiency constitutes an advantage over alternative Strecker-type routes, which require harsh acidic hydrolysis and may be incompatible with acid-sensitive substrates [1].

Ugi synthesis yields
Method context
Reported isolated yields 87–93% for related 2,N-diarylglycines via mild one-pot Ugi-4CC/cleavage procedure.
High-yielding, mild route reduces procurement risk and supports scale-up for analog libraries.
Class-level yield; not measured specifically for p-tolyl-p-tolylamino variant.
Synthetic chemistry Multicomponent reaction Yield comparison

p-Tolyl-p-tolylamino Acetic Acid: Research and Industrial Applications


Lipophilicity-Driven Peptidomimetic Lead Optimization

When optimizing a peptidomimetic lead series, medicinal chemists can select p-tolyl-p-tolylamino acetic acid over its meta or ortho counterparts to achieve a moderately lower logP (3.61 vs. 3.74/3.71) . This reduction may improve aqueous solubility or reduce off-target binding without introducing additional polar moieties that could compromise membrane permeability.

Regioisomer-Specific Scaffold for SAR Studies

Because the para, meta, and ortho isomers are chromatographically distinguishable but share the same TPSA, the p-tolyl-p-tolylamino isomer serves as a defined probe to isolate steric and electronic effects arising solely from the position of the methyl substituent. Researchers can procure the entire isomer triplet to systematically map regioisomer-dependent biological activity .

Ugi Route for 2,N-Diarylglycine Library Construction

For laboratories constructing a library of 2,N-diarylglycines, the Ugi four-component approach described by Faggi et al. using pyruvic acid and cyclohexyl isocyanide is directly applicable to the p-tolyl-p-tolylamino target [1]. The method's reported yield range of 87–93% for related derivatives makes it a reliable starting point for process development, potentially avoiding the need for a separate custom synthesis.

Analytical Reference for Regioisomer Purity Monitoring

p-Tolyl-p-tolylamino acetic acid can be used as a reference standard to ensure regioisomeric purity in samples of the ortho or meta isomers, which are otherwise isobaric. This application is critical in analytical quality control for pharmaceutical intermediates where isomeric impurities may have distinct toxicological profiles.

Application
Selection Property
Validation Focus
Peptidomimetic lead optimization
Para-substituted logP context
Aqueous solubility and off-target binding screening
Regioisomer-specific SAR probe
Regioisomer-controlled scaffold
Steric and electronic effect mapping
Library synthesis of 2,N-diarylglycines
Mild Ugi-4CC synthetic route
Yield reproducibility and substrate scope
Analytical reference for regioisomer purity
Chromatographically distinguishable para isomer
Isomeric impurity profiling in QC
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